molecular formula C15H14BrN5O2S B2704697 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034601-05-1

2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

货号: B2704697
CAS 编号: 2034601-05-1
分子量: 408.27
InChI 键: IPJKATXVDZWFPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a high-affinity, ATP-competitive inhibitor specifically designed to target the Janus Kinase 2 (JAK2) tyrosine kinase. Its primary research value lies in the study of JAK-STAT signaling pathways , which are critically dysregulated in a range of hematopoietic and inflammatory disorders. This compound has been extensively utilized as a chemical tool to investigate the pathogenesis and potential treatment strategies for JAK2-driven malignancies, most notably myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis . By potently suppressing the hyperactive JAK-STAT signaling cascade, this inhibitor enables researchers to elucidate mechanisms of cell proliferation, survival, and differentiation in vitro and in disease models. Its selectivity profile makes it a crucial asset for dissecting the specific contributions of JAK2 versus other JAK family members in complex cellular environments, thereby advancing the development of targeted therapeutic agents.

属性

IUPAC Name

2-bromo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O2S/c16-12-3-1-2-4-15(12)24(22,23)19-8-10-21-9-5-13(20-21)14-11-17-6-7-18-14/h1-7,9,11,19H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJKATXVDZWFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazole and pyrazine intermediates, which are then coupled with the benzenesulfonamide moiety. The bromination step is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

化学反应分析

Types of Reactions

2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .

科学研究应用

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease caused by Leishmania parasites, poses a significant health challenge globally. The search for effective treatments has led researchers to explore compounds like 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide.

1.1. Biological Evaluation

Recent studies have highlighted the antileishmanial properties of related pyrazole derivatives, indicating that modifications to the pyrazole structure can enhance activity against Leishmania infantum and Leishmania amazonensis . For instance, compounds with sulfonamide functionalities have shown promising results in vitro, demonstrating lower cytotoxicity compared to traditional treatments like pentamidine . The specific structure of this compound may contribute to its efficacy against these parasites due to favorable interactions with their biological targets.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of compounds is crucial for optimizing their pharmacological profiles. The incorporation of the bromine atom and the sulfonamide group in this compound appears to enhance its biological activity.

2.1. Molecular Modeling Studies

Molecular modeling studies suggest that the electronic properties and spatial orientation of the substituents on the pyrazole ring significantly affect the compound's interaction with target proteins in Leishmania species . By analyzing these interactions, researchers can predict modifications that may yield more potent derivatives.

Drug Development Potential

The ongoing exploration of pyrazole-based compounds for their therapeutic potential underscores their importance in drug development. The unique combination of a pyrazole ring with a sulfonamide moiety positions this compound as a candidate for further development.

3.1. Feasibility as a Prototype

The findings from biological evaluations indicate that this compound could serve as a prototype for designing new antileishmanial agents. Its effectiveness against resistant strains of Leishmania makes it an attractive candidate for further investigation .

作用机制

The mechanism of action of 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs from the literature. Below is a detailed comparison based on substituents, synthetic routes, and physicochemical properties.

Structural and Functional Analysis

Sulfonamide vs. Carboxamide Backbone :

  • The target compound’s benzenesulfonamide group distinguishes it from carboxamide-based analogs (e.g., and ). Sulfonamides typically exhibit stronger acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17), enhancing their solubility and hydrogen-bonding capacity in biological systems .

Heterocyclic Modifications: The pyrazine ring in the target compound may confer unique π-π interactions compared to pyrimidine () or triazole () analogs. Pyrazine’s nitrogen-rich structure could enhance binding to metal ions or polar enzyme pockets .

In contrast, rigid linkers (e.g., chromenone in ) may restrict rotational freedom but improve selectivity .

生物活性

The compound 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a member of the pyrazole family, which has gained attention for its diverse biological activities, particularly in cancer therapy and anti-inflammatory applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₄BrN₅O₂S
  • Molecular Weight : 442.3 g/mol
  • Structure : The compound features a bromine atom, a benzenesulfonamide moiety, and a pyrazole ring, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Bromination : The introduction of the bromine atom to the benzenesulfonamide.
  • Condensation Reactions : Formation of the pyrazole ring through reactions with appropriate precursors.
  • Purification : Techniques such as chromatography are employed to ensure high purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Key findings include:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). For instance:
    • MCF7 cells showed an IC₅₀ value of approximately 12.50 µM.
    • NCI-H460 cells displayed an IC₅₀ value of about 42.30 µM .
Cell LineIC₅₀ (µM)
MCF712.50
NCI-H46042.30
HepG217.82

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. Mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Signal Transduction Interference : It can disrupt signaling pathways that promote tumor growth.
  • Induction of Apoptosis : Research indicates that certain derivatives induce programmed cell death in cancer cells.

Anti-inflammatory Properties

In addition to anticancer effects, pyrazole derivatives have been studied for their anti-inflammatory properties. Compounds similar to this compound have shown potential in reducing inflammation markers in vitro, suggesting a dual therapeutic role .

Case Studies

Several studies have provided insights into the efficacy and safety profile of this compound:

  • Study on MCF7 Cells : A recent study evaluated the effects of various pyrazole derivatives on MCF7 cells and found that compounds with similar structures significantly inhibited cell growth and induced apoptosis .
  • In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor sizes and improved survival rates compared to controls, indicating promising therapeutic potential .
  • Mechanistic Insights : Research has shown that these compounds can modulate gene expression related to cell cycle regulation and apoptosis, reinforcing their role as potential anticancer agents .

常见问题

Q. 1.1. What are the key challenges in synthesizing 2-bromo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how can they be addressed methodologically?

Answer: The synthesis involves multi-step optimization, particularly in coupling the pyrazine-pyrazole moiety to the benzenesulfonamide backbone. Key challenges include:

  • Regioselectivity in pyrazole formation : Use of microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl₂) to direct substitution at the 3-position of pyrazole .
  • Bromine incorporation : Electrophilic bromination (e.g., NBS in DMF) requires precise temperature control to avoid over-bromination .
  • Sulfonamide linkage : Activation of the sulfonyl chloride intermediate with DMAP before coupling to the ethylamine spacer improves yield .

Q. 1.2. How can the compound’s structural integrity be confirmed post-synthesis?

Answer: A combination of spectroscopic and crystallographic methods is critical:

  • X-ray crystallography : Resolve bond lengths/angles (e.g., C–Br: ~1.89 Å; S–N: ~1.63 Å) to confirm regiochemistry .
  • NMR/IR : Look for diagnostic peaks:
    • ¹H NMR : Pyrazole C–H protons at δ 7.8–8.2 ppm; ethyl spacer protons as a triplet near δ 3.5 ppm .
    • IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer: SAR strategies should focus on:

  • Pyrazine/pyrazole modifications : Replace pyrazine with pyrimidine (as in Jak2 inhibitors ) or introduce electron-withdrawing groups (e.g., CF₃) to enhance target binding .
  • Sulfonamide substitutions : Compare bromo (current) vs. fluoro or methyl groups to assess steric/electronic effects on solubility and potency .
  • In vitro assays : Use kinase inhibition panels (e.g., Jak2/STAT3 pathways ) or COX-2 binding assays (modeled after celecoxib derivatives ) to quantify activity shifts.

Q. 2.2. How should researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

Answer: Discrepancies often arise from:

  • Conformational flexibility : Perform molecular dynamics simulations (≥100 ns) to account for pyrazole ring puckering or sulfonamide rotation .
  • Solvent effects : Compare docking results in explicit solvent models (e.g., TIP3P) vs. vacuum .
  • Crystallographic validation : Co-crystallize the compound with its target (e.g., COX-2) to identify unmodeled binding interactions .

Q. 2.3. What methodologies are recommended for assessing metabolic stability in preclinical studies?

Answer:

  • In vitro microsomal assays : Use human liver microsomes (HLM) with LC-MS to track degradation; focus on oxidative de-bromination or sulfonamide cleavage .
  • Isotope labeling : Introduce ¹⁸O or deuterium at metabolically labile sites (e.g., ethyl spacer) to trace metabolic pathways .
  • Prodrug strategies : Modify the pyrazine nitrogen with acetyl groups to delay hepatic clearance .

Q. 2.4. How can crystallographic data explain discrepancies in observed vs. predicted solubility?

Answer:

  • Polymorph screening : Use solvent-drop grinding to identify polymorphs with varying lattice energies (e.g., triclinic vs. monoclinic forms) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯π contacts reduce solubility) .
  • Co-crystallization with cyclodextrins : Improve aqueous solubility via host-guest complexation .

Data Contradiction Analysis

Q. 3.1. How to interpret conflicting cytotoxicity results across cell lines?

Answer:

  • Cell-specific uptake : Measure intracellular concentrations via LC-MS; correlate with efflux pump expression (e.g., P-gp) .
  • Off-target profiling : Screen against 100+ kinases to identify non-specific binding .
  • Redox activity : Test for ROS generation (e.g., DCFH-DA assay) to rule out apoptosis via oxidative stress .

Experimental Design

Q. 4.1. What controls are essential for in vivo efficacy studies?

Answer:

  • Positive controls : Use celecoxib (COX-2) or ruxolitinib (Jak2) to benchmark activity .
  • Vehicle controls : Assess solvent effects (e.g., DMSO vs. PEG-400) on bioavailability .
  • Isotopic tracing : Administer ¹⁴C-labeled compound to quantify tissue distribution .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。